3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde
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Overview
Description
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is an organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three benzaldehyde groups attached to a triazine core through oxygen linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde typically involves the trimerization of nitriles or cyanides. One common method is the trimerization of cyanogen chloride or cyanamide to form the triazine core . The benzaldehyde groups are then introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with the triazine core .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde undergoes various chemical reactions, including:
Substitution: The triazine core can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and phenol derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine core can interact with nucleophilic sites on biomolecules, leading to various biochemical effects . The aldehyde groups can form covalent bonds with amino groups on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
Cyanuric chloride: Used as a starting material for the synthesis of herbicides and reactive dyes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Employed as a crosslinking agent in polymer synthesis.
Uniqueness
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is unique due to its specific structure, which combines the triazine core with three benzaldehyde groups. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Biological Activity
3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is a compound that belongs to the class of triazine derivatives. Triazines are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H15N3O6
- Molecular Weight : 441.4 g/mol
The compound features a triazine core linked to three benzaldehyde moieties through ether linkages. This unique structure may contribute to its biological properties.
Biological Activity Overview
Triazine derivatives have been extensively studied for their broad spectrum of biological activities. The following table summarizes the notable pharmacological effects observed in various studies involving triazine compounds:
Biological Activity | Description |
---|---|
Anticancer | Inhibitory effects on cancer cell proliferation; induces apoptosis in certain cancer types. |
Antimicrobial | Effective against various bacterial and fungal strains. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |
Antiviral | Exhibits activity against several viral pathogens. |
Insecticidal | Toxicity towards specific insect pests. |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many triazine derivatives act as enzyme inhibitors, affecting pathways involved in cell division and survival. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted in some studies.
- DNA Interaction : Certain compounds have shown the ability to intercalate with DNA or bind to specific DNA sequences, influencing gene expression and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress within cells, leading to cell death.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of various triazine derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against leukemia cells with a GI50 value of approximately 1.96 µM .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of triazine compounds against resistant bacterial strains. The study reported effective inhibition at concentrations as low as 10 µg/mL .
- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of triazine derivatives resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
CAS No. |
114567-98-5 |
---|---|
Molecular Formula |
C24H15N3O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[[4,6-bis(3-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-4-1-7-19(10-16)31-22-25-23(32-20-8-2-5-17(11-20)14-29)27-24(26-22)33-21-9-3-6-18(12-21)15-30/h1-15H |
InChI Key |
YECALBKGKDLPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)OC3=CC=CC(=C3)C=O)OC4=CC=CC(=C4)C=O)C=O |
Origin of Product |
United States |
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